molecular formula C8H11NO B6237222 1-(isocyanatomethyl)cyclohex-1-ene CAS No. 2649047-02-7

1-(isocyanatomethyl)cyclohex-1-ene

Cat. No.: B6237222
CAS No.: 2649047-02-7
M. Wt: 137.2
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Description

1-(Isocyanatomethyl)cyclohex-1-ene is a cyclohexene derivative featuring an isocyanate (-NCO) functional group attached to the cyclohexene ring via a methylene (-CH₂-) bridge. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol. The compound combines the reactivity of the isocyanate group with the conjugated structure of the cyclohexene ring, making it a versatile intermediate in polymer chemistry, particularly for synthesizing polyurethanes and coatings. The cyclohexene moiety introduces steric and electronic effects that influence its reactivity compared to linear isocyanates like hexamethylene diisocyanate.

Properties

CAS No.

2649047-02-7

Molecular Formula

C8H11NO

Molecular Weight

137.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(isocyanatomethyl)cyclohex-1-ene involves several routes. One common method is the reaction of cyclohexene with isocyanatomethyl reagents under controlled conditions. Industrial production methods often involve catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

1-(isocyanatomethyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of cyclohexenone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of cyclohexane derivatives.

    Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various substituted cyclohexene compounds.

Common reagents and conditions used in these reactions include organocopper reagents for nucleophilic conjugate addition, and Grignard reagents for 1,2-addition reactions. Major products formed from these reactions include cyclohexenone and cyclohexane derivatives .

Scientific Research Applications

1-(isocyanatomethyl)cyclohex-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecular structures.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which 1-(isocyanatomethyl)cyclohex-1-ene exerts its effects involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is crucial for its applications in drug development and biochemical research .

Comparison with Similar Compounds

Functional Group Variations

  • 1-(Isocyanatomethyl)cyclohex-1-ene : Cyclohexene ring + isocyanatomethyl (-CH₂-NCO) substituent.
  • 4-Isocyanato-1-methylcyclohex-1-ene (CAS 14159-68-3): Cyclohexene ring with a methyl (-CH₃) group at position 1 and an isocyanate (-NCO) at position 4. Its molecular formula is C₈H₁₁NO, identical to the target compound but with distinct regiochemistry.
  • Cyclohexylisocyanate (1-Isocyanato cyclohexane): A saturated cyclohexane ring directly bonded to -NCO (C₇H₁₁NO).
  • 1-[2-(trans-4-Alkylcyclohexyl)ethyl]-4-arylcyclohex-1-ene : Cyclohexene substituted with aryl and alkyl chains, used in liquid crystal displays (LCDs).

Key Structural Differences

Compound Molecular Formula Functional Groups Key Structural Traits
This compound C₈H₁₁NO Isocyanatomethyl, cyclohexene Conjugated ring enhances reactivity
4-Isocyanato-1-methylcyclohex-1-ene C₈H₁₁NO Isocyanate, methyl, cyclohexene Regiochemical isomer of target
Cyclohexylisocyanate C₇H₁₁NO Isocyanate, saturated cyclohexane Less reactive due to saturated ring
Liquid crystal compounds Varies Aryl, alkyl substituents Designed for mesophase stability

Reactivity and Stability

  • Isocyanate Reactivity : The -NCO group in this compound reacts readily with nucleophiles (e.g., water, alcohols, amines) to form urea, urethane, or polyurethane linkages. Its reactivity is higher than cyclohexylisocyanate due to the electron-withdrawing effect of the cyclohexene ring.
  • Cyclohexene Conjugation : The double bond in cyclohexene stabilizes the compound via resonance but increases susceptibility to electrophilic addition compared to saturated analogs like cyclohexylisocyanate.
  • Comparison with Methoxy Derivatives : Compounds like 1-((1-methoxycyclohexyl)methyl)cyclohex-1-ene () exhibit lower reactivity due to the electron-donating methoxy group, which contrasts with the electrophilic -NCO group.

Data Table: Key Compounds and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications References
This compound C₈H₁₁NO 137.18 Isocyanatomethyl High reactivity, conjugated ring Polymer synthesis
4-Isocyanato-1-methylcyclohex-1-ene C₈H₁₁NO 137.18 Isocyanate, methyl Regiochemical isomer, moderate stability Specialty chemicals
Cyclohexylisocyanate C₇H₁₁NO 125.17 Isocyanate Lower reactivity, saturated ring Crosslinking agent
1-[2-(trans-4-Butylcyclohexyl)ethyl]-4-arylcyclohex-1-ene Varies ~350 (estimated) Aryl, alkyl Mesophase stability, low toxicity Liquid crystal displays
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene C₂₄H₂₈O₄ 380.48 Dimethoxyphenyl, styryl COX-2 inhibition (IC₅₀ = 2.71 mM) Anti-inflammatory research

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